molecular formula C14H10N2OS B14523300 Benzo[b]thiophene-3-carboxaldehyde, 2-(2-pyridinylamino)- CAS No. 62542-54-5

Benzo[b]thiophene-3-carboxaldehyde, 2-(2-pyridinylamino)-

Cat. No.: B14523300
CAS No.: 62542-54-5
M. Wt: 254.31 g/mol
InChI Key: VYIOJUIBYNPGEI-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboxaldehyde, 2-(2-pyridinylamino)- is a heterocyclic compound that contains both a benzothiophene and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]thiophene-3-carboxaldehyde can be synthesized from 3-methyl-benzo[b]thiophene through a series of reactions. One common method involves the phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-carboxaldehyde, 2-(2-pyridinylamino)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the aldehyde group to an alcohol.

    Substitution: This reaction can involve the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-3-carboxaldehyde, 2-(2-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene-3-carboxaldehyde, 2-(2-pyridinylamino)- is unique due to the presence of both benzothiophene and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62542-54-5

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

2-(pyridin-2-ylamino)-1-benzothiophene-3-carbaldehyde

InChI

InChI=1S/C14H10N2OS/c17-9-11-10-5-1-2-6-12(10)18-14(11)16-13-7-3-4-8-15-13/h1-9H,(H,15,16)

InChI Key

VYIOJUIBYNPGEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)NC3=CC=CC=N3)C=O

Origin of Product

United States

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